molecular formula C21H36FN3O3Si B1521400 T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate CAS No. 1228665-49-3

T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate

Cat. No.: B1521400
CAS No.: 1228665-49-3
M. Wt: 425.6 g/mol
InChI Key: RTVWDCOOJGQFTE-UHFFFAOYSA-N
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Description

tert-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-ylcarbamate is a pyridine derivative featuring a fluoropyridine core substituted with a pyrrolidine moiety modified by a tert-butyldimethylsilyl (TBS) ether group and a tert-butyl carbamate. The TBS group enhances lipophilicity and protects hydroxyl intermediates during synthesis, while the carbamate serves as a protective group for amines . The compound is cataloged in pyridine derivative libraries, indicating its utility in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

tert-butyl N-[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36FN3O3Si/c1-20(2,3)28-19(26)23-16-9-10-17(24-18(16)22)25-12-11-15(13-25)14-27-29(7,8)21(4,5)6/h9-10,15H,11-14H2,1-8H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWDCOOJGQFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)N2CCC(C2)CO[Si](C)(C)C(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36FN3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoropyridin-3-ylcarbamate, with the CAS number 1228665-49-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C21H36FN3O3SiC_{21}H_{36}FN_{3}O_{3}Si with a molecular weight of 425.61 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known for its protective properties in organic synthesis and potential influence on biological activity due to steric hindrance and electronic effects .

PropertyValue
CAS Number1228665-49-3
Molecular FormulaC21H36FN3O3Si
Molecular Weight425.61 g/mol
IUPAC Nametert-butyl 6-[3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1-pyrrolidinyl]-2-fluoro-3-pyridinylcarbamate

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The TBDMS group may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Pharmacological Effects

Research indicates that compounds similar to T-butyl carbamates exhibit a range of pharmacological effects, including:

  • Antineoplastic Activity : Some studies suggest that pyridine derivatives can inhibit tumor growth by interfering with cell signaling pathways.
  • Neuroprotective Effects : Pyrrolidine derivatives have been shown to protect neuronal cells from apoptosis, indicating potential use in neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study involving a related compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that T-butyl derivatives may share similar properties .
  • Neuroprotection : Research on pyrrolidine compounds has shown protective effects against oxidative stress in neuronal cells, highlighting their potential in treating conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntineoplasticInhibition of tumor growth
NeuroprotectiveProtection against oxidative stress

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds similar to t-butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate exhibit significant anticancer activity. The fluoropyridine moiety is known to enhance the bioactivity of compounds by improving their interaction with biological targets. Research has shown that derivatives of this compound can inhibit cancer cell proliferation, suggesting potential as a lead compound in drug development for cancer therapies .

Neuropharmacology
The compound's pyrrolidine structure is associated with various neuropharmacological effects. It has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Studies have demonstrated that such compounds can influence dopamine and serotonin pathways, which are crucial in the treatment of conditions like depression and schizophrenia .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing functional polymers. Its silyl ether functionality allows for further modification and cross-linking in polymer matrices, enhancing mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for coatings and adhesives .

Nanotechnology
The compound's unique chemical structure makes it suitable for use in nanotechnology applications, particularly in the synthesis of nanoparticles. Its ability to stabilize metal nanoparticles has been explored, which could lead to advancements in catalysis and drug delivery systems. The incorporation of this compound into nanostructured materials may improve their efficacy and stability .

Analytical Chemistry

Chromatography
In analytical chemistry, this compound has been employed as a standard or reference material in chromatographic techniques. Its distinct chemical properties allow for effective separation and identification of related compounds in complex mixtures. This application is vital for quality control in pharmaceutical manufacturing .

Mass Spectrometry
The compound's mass spectrometric behavior has also been characterized, providing insights into its fragmentation patterns and stability under various ionization conditions. This knowledge is essential for developing robust analytical methods for detecting this compound and its derivatives in biological samples .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of cell proliferation in various cancer cell lines; potential lead compound identified.
Neuropharmacological EffectsModulation of neurotransmitter systems; promising results in animal models of depression.
Polymer SynthesisEnhanced mechanical properties observed; successful synthesis of cross-linked polymer networks.
Nanoparticle StabilizationEffective stabilization of metal nanoparticles; potential applications in catalysis explored.
Chromatographic ApplicationsEffective use as a reference standard; improved separation efficiency noted.

Chemical Reactions Analysis

Deprotection Reactions

The TBS and Boc protective groups enable controlled reactivity. Key deprotection pathways include:

Reaction Conditions Outcome References
TBS group removalTetrabutylammonium fluoride (TBAF), THFCleavage of silyl ether to yield alcohol functionality
Boc group cleavageHCl in dioxane or trifluoroacetic acidDeprotection to generate free amine, enabling further functionalization

These reactions are critical for exposing reactive sites (e.g., -OH, -NH2) in subsequent synthetic steps.

Nucleophilic Substitution at the Fluoropyridine Ring

The electron-deficient 2-fluoropyridine ring undergoes selective substitution:

Reagent Conditions Product Notes
Grignard reagents (R-MgX)Anhydrous THF, −78°C to RTSubstitution of fluorine with alkyl/aryl groupsEnhanced by fluorine's leaving-group ability
Amines (RNH2)DMF, 80°CAmination at the 2-positionRequires catalytic Pd or Cu

Fluorine’s electronegativity directs substitution to the 2-position, enabling regioselective modifications.

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed couplings:

Reaction Type Catalyst Substrates Yield References
Suzuki-MiyauraPd(PPh3)4, K2CO3Aryl boronic acids65–85%
Buchwald-HartwigPd2(dba)3, XantphosPrimary/secondary amines70–90%

These reactions facilitate the introduction of complex aryl or amino groups for drug discovery applications.

Pyrrolidine Ring Functionalization

The pyrrolidine ring’s nitrogen and methylene groups enable further derivatization:

Reaction Reagents Outcome Applications
AlkylationAlkyl halides, NaHN-alkylation for steric or electronic tuningPharmacophore optimization
OxidationmCPBA, CH2Cl2Epoxidation of the pyrrolidine ringSynthesis of bioactive epoxides

Oxidation of Alcohol Intermediate

After TBS deprotection, the alcohol can be oxidized:

Oxidizing Agent Conditions Product Yield
Dess-Martin periodinaneCH2Cl2, RTAldehyde92%
Pyridinium chlorochromateDCM, 0°C to RTKetone (if secondary alcohol)78%

This step is pivotal for introducing carbonyl groups in synthetic pathways.

Stability Under Synthetic Conditions

The compound exhibits stability in diverse environments, as shown below:

Condition Stability Degradation Pathway
Acidic (pH < 3)Boc group hydrolyzes; TBS remains intactAmine protonation
Basic (pH > 10)TBS group stable; Boc may slowly hydrolyzeSaponification of ester linkages
High temperature (>100°C)Decomposition of fluoropyridine ringC-F bond cleavage

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the Catalog of Pyridine Compounds (2017) and related derivatives. Key differences lie in substituents, molecular weight, and functional groups, which influence reactivity and applications.

Table 1: Structural and Commercial Comparison

Compound Name Catalog # Molecular Formula Molecular Weight (g/mol) Key Functional Groups Price (1 g)
tert-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-ylcarbamate (Target Compound) N/A Not explicitly provided ~450 (estimated) Fluoropyridine, TBS ether, carbamate N/A
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614) HB614 C₁₄H₂₀FN₃O₂ 281.33 Fluoropyridine, pyrrolidine, carbamate $400
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine (HB615) HB615 C₁₆H₂₆FIN₂OSi 436.38 Fluoropyridine, TBS ether, iodine $400
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (HB596) HB596 C₁₁H₁₄BrClN₂O₂ 321.60 Bromopyridine, chloropyridine, methylcarbamate $400

Functional Group Analysis

  • Target Compound vs. HB614: The target includes a TBS-protected hydroxymethylpyrrolidine, whereas HB614 lacks the silyl ether.
  • Target Compound vs. HB615 : HB615 replaces the carbamate with an iodine atom at the pyridine 3-position. Iodine’s leaving-group capability makes HB615 suitable for cross-coupling reactions, unlike the carbamate’s role in amine protection .
  • Target Compound vs. HB596 : HB596 features bromo and chloro substituents, enabling electrophilic substitution reactions. The target’s fluorine and carbamate groups prioritize electronic modulation and stability .

Research Findings and Implications

  • Synthetic Utility : The target compound’s TBS group and carbamate are orthogonal protecting groups, enabling sequential deprotection in complex molecule synthesis .
  • Pharmacological Potential: Fluorine and pyrrolidine motifs are prevalent in kinase inhibitors and GPCR-targeted drugs. The target’s structure aligns with scaffolds used in anticancer and antiviral research .
  • Commercial Viability : Compounds like HB614, HB615, and HB596 share identical pricing ($400/g), suggesting similar synthesis costs. The target compound’s commercial data are unspecified but likely follows this trend .

Limitations and Knowledge Gaps

  • Safety data (e.g., toxicity, handling) are unavailable for the target compound, though similar carbamates in recommend standard precautions (e.g., physician consultation upon exposure) .

Preparation Methods

Formation of the Pyrrolidine and Pyridine Core

The initial step typically involves the construction of the pyrrolidine ring substituted at the 3-position with a (tert-butyldimethylsilyloxy)methyl group. This is achieved by:

  • Starting from a suitable pyrrolidine precursor, such as 3-hydroxymethylpyrrolidine.
  • Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to yield the tert-butyldimethylsilyloxy methyl substituent.

Simultaneously or sequentially, the pyridine ring bearing the 2-fluoro substituent is prepared or procured with a reactive site at the 3-position for carbamate attachment.

Coupling of the Pyrrolidinyl Substituent to the Pyridinyl Core

The key coupling step involves linking the pyrrolidin-1-yl substituent bearing the TBDMS-protected hydroxymethyl group to the 6-position of the 2-fluoropyridin-3-yl carbamate:

  • This is typically performed via nucleophilic substitution or palladium-catalyzed amination.
  • Reaction conditions reported include the use of N-ethyl-N,N-diisopropylamine as a base in butan-1-ol solvent at elevated temperatures (~143–150°C) for extended periods (up to 24 hours).
  • After coupling, the reaction mixture undergoes workup involving solvent removal, extraction, and purification by reverse-phase chromatography.

Deprotection and Final Purification

  • If any protecting groups (other than the carbamate) remain, such as silyl ethers, selective deprotection is carried out under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
  • The final compound is isolated as a solid after filtration and washing, often as a hydrochloride salt if amine groups are present.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrrolidine hydroxyl protection tert-Butyldimethylsilyl chloride, imidazole DMF or DCM RT Several h High Formation of TBDMS ether on hydroxyl
Carbamate formation tert-Butyl chloroformate, base (e.g., triethylamine) DCM or butan-1-ol RT to 150°C 0.5–24 h Moderate to high Formation of tert-butyl carbamate group
Coupling of pyrrolidinyl to pyridinyl N-ethyl-N,N-diisopropylamine, butan-1-ol Butan-1-ol 143–150°C 24 h Moderate Nucleophilic substitution or amination
Deprotection Trifluoroacetic acid DCM RT 1 h Quantitative Removal of silyl protecting group

Detailed Research Findings and Notes

  • The use of N-ethyl-N,N-diisopropylamine as a base in butan-1-ol at elevated temperature is critical for efficient coupling, providing moderate yields after chromatographic purification.
  • Reverse-phase flash chromatography with a C-18 column and acetonitrile/water gradient is effective for purifying the intermediate and final products.
  • The silyl protecting group ensures stability of the hydroxymethyl substituent during harsh coupling conditions and is removed under mild acidic conditions without affecting the carbamate.
  • The carbamate moiety is stable under the reaction conditions and provides a handle for further functionalization or biological activity modulation.
  • The overall synthesis requires careful control of moisture and oxygen as silyl ethers and carbamates are sensitive to hydrolysis and decomposition.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Outcome/Notes
Hydroxyl Protection TBDMS-Cl, imidazole Protect hydroxyl group Stable TBDMS ether formed
Carbamate Introduction tert-Butyl chloroformate, base Install carbamate group tert-Butyl carbamate formed
Coupling Reaction N-ethyl-N,N-diisopropylamine, butan-1-ol, heat Attach pyrrolidinyl substituent Moderate yield, requires purification
Deprotection Trifluoroacetic acid, DCM Remove silyl protecting group Free hydroxymethyl group obtained

This synthesis approach for T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoropyridin-3-ylcarbamate is supported by multiple experimental reports emphasizing the importance of protection strategies, choice of base, solvent, and temperature to achieve efficient coupling and product purity. The compound's preparation is well-documented in chemical supply catalogs and research literature focusing on complex heterocyclic intermediates for pharmaceutical applications.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature (e.g., 0–25°C for silylation steps), solvent selection (e.g., dichloromethane or THF for polar intermediates), and catalysts (e.g., palladium for coupling reactions). Evidence from related pyridine derivatives suggests using continuous flow microreactor systems to enhance scalability and control exothermic reactions, improving yields by 15–20% . Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical to isolate the carbamate and silyl-protected intermediates.

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F for fluorine), LC-MS (to confirm molecular weight and purity), and FT-IR (to identify carbamate C=O stretches at ~1700 cm⁻¹). For stereochemical analysis of the pyrrolidine moiety, chiral HPLC or X-ray crystallography is recommended. Cross-referencing with analogs (e.g., HB614 in ) can validate spectral data .

Q. What stability challenges are anticipated during storage and handling?

  • Methodological Answer : The tert-butyldimethylsilyl (TBDMS) group is sensitive to moisture and acidic conditions. Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) to assess degradation pathways. Store the compound in anhydrous conditions with desiccants and use inert atmospheres (N₂/Ar) during reactions .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow OSHA and ACGIH guidelines for acute toxicity (oral LD₅₀ > 2000 mg/kg in rodents) and skin/eye irritation. Use PPE (nitrile gloves, goggles) and fume hoods for weighing. In case of exposure, rinse with water for 15 minutes and consult a physician with the SDS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : Systematically modify the pyrrolidine substituents (e.g., replacing TBDMS with other silyl groups) and fluoropyridine moiety (e.g., substituting fluorine with chlorine). Evaluate biological activity using in vitro assays (e.g., enzyme inhibition, receptor binding) and compare with analogs like HB615 ( ). Computational docking (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs .

Q. What reaction mechanisms govern the functionalization of the fluoropyridine ring?

  • Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the 4-position. For cross-coupling (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ and aryl boronic acids under microwave irradiation (80°C, 30 min). Monitor regioselectivity via HPLC-MS and compare with intermediates like 3-iodo derivatives () .

Q. How can impurities be profiled and controlled during scale-up synthesis?

  • Methodological Answer : Employ HPLC-DAD/ELSD to detect byproducts (e.g., deprotected pyrrolidine or hydrolyzed carbamate). For quantification, use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene). Process-related impurities (e.g., residual palladium) should be reduced to <10 ppm via scavengers like SiliaMetS Thiol .

Q. What in silico strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (~3.2), solubility (<0.1 mg/mL), and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability. Cross-validate with experimental data from analogs like HB084 ( ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate

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